3-Hydroxymethyl Meclofenamic Acid-d4
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Description
3-Hydroxymethyl Meclofenamic Acid-d4 is a labeled metabolite of Meclofenamic Acid . It has a molecular weight of 316.17 and a molecular formula of C14H7D4Cl2NO3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H7D4Cl2NO3 . The chemical name is 2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic-3,4,5,6-d4 acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 316.17 and a molecular formula of C14H7D4Cl2NO3 . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Relevant Papers Two relevant papers were found during the search. One paper investigated the effect of Meclofenamic Acid on the proteome of LNCaP cells, a prostate cancer cell line . Another paper focused on the synthesis, anti-inflammatory activities, and docking studies of amide derivatives of Meclofenamic Acid . Both papers could provide valuable insights into the potential applications and mechanisms of Meclofenamic Acid and its metabolites, including this compound.
Mechanism of Action
While the specific mechanism of action for 3-Hydroxymethyl Meclofenamic Acid-d4 is not mentioned, Meclofenamic Acid, of which it is a metabolite, is known to inhibit prostaglandin synthesis and compete for binding at the prostaglandin receptor site . It’s important to note that this mechanism of action is similar to other nonsteroidal anti-inflammatory agents .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-[2,6-dichloro-3-(hydroxymethyl)anilino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-5-8(7-18)12(16)13(10)17-11-4-2-1-3-9(11)14(19)20/h1-6,17-18H,7H2,(H,19,20)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMILHFIJFWZZIM-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675943 |
Source
|
Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189663-45-3 |
Source
|
Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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